![molecular formula C10H12N4 B15276869 5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15276869.png)
5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the synthesis can be initiated from pyrrole, followed by a series of reactions including bromohydrazone formation, triazinium dicyanomethylide formation, and subsequent cyclization . Another method involves the use of transition metal-mediated synthesis, which provides a versatile route to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. One such method includes the use of simple building blocks like pyrrole, chloramine, and formamidine acetate. This process has been optimized to ensure high yield and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications:
Medicine: It is a key component in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity and disrupting cellular signaling pathways involved in cancer cell proliferation . The compound’s antiviral activity is attributed to its ability to inhibit viral RNA polymerase, preventing viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, known for its broad-spectrum antiviral activity.
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold, used in cancer therapy.
Remdesivir: An antiviral drug with a pyrrolo[2,1-f][1,2,4]triazine core, used in the treatment of COVID-19.
Uniqueness
5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine is unique due to its specific structural features and biological activities. Its pyrrolidin-3-yl group enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
5-pyrrolidin-3-ylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C10H12N4/c1-3-11-5-8(1)9-2-4-14-10(9)6-12-7-13-14/h2,4,6-8,11H,1,3,5H2 |
Clave InChI |
ZTVUABMXVUJSIN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=C3C=NC=NN3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-5-(methoxymethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B15276797.png)
![7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B15276811.png)
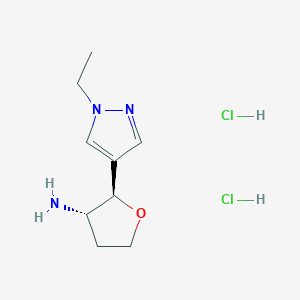
![1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane](/img/structure/B15276822.png)
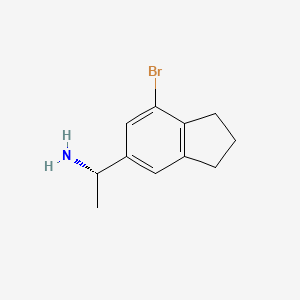
![6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15276836.png)

![tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B15276872.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B15276878.png)
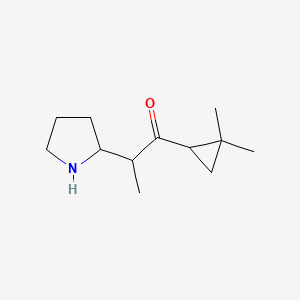
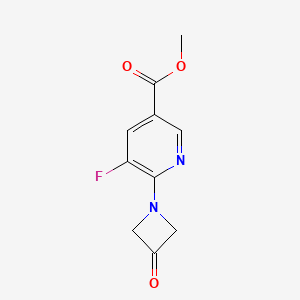
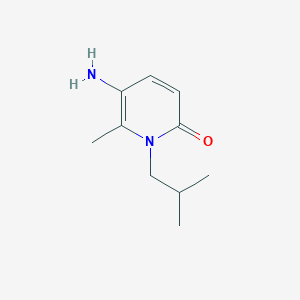
![8-Oxa-2-azaspiro[4.5]decan-4-one](/img/structure/B15276896.png)
